molecular formula C18H24N2O2 B5636998 7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-oxa-7-azaspiro[4.5]decane

7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-oxa-7-azaspiro[4.5]decane

Cat. No. B5636998
M. Wt: 300.4 g/mol
InChI Key: NABKBFQTHYZNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-oxa-7-azaspiro[4.5]decane is a chemical compound that has been studied for its potential applications in scientific research. It is a spirocyclic compound that contains both an indole and a spiroether moiety. In 5]decane.

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific compound and its biological activity. Some indole derivatives have shown inhibitory activity against certain viruses .

Safety and Hazards

The safety and hazards of indole derivatives can vary greatly depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

Indole derivatives have immense potential for further exploration for newer therapeutic possibilities . They have shown diverse biological activities, which has created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(2-oxa-9-azaspiro[4.5]decan-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-17(20-10-6-15-4-1-2-5-16(15)20)12-19-9-3-7-18(13-19)8-11-22-14-18/h1-2,4-5H,3,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABKBFQTHYZNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CN(C1)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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